molecular formula C13H15NO2S B8700891 ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate

ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate

Cat. No.: B8700891
M. Wt: 249.33 g/mol
InChI Key: FSBLLLYYNCJWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a catalyst. This reaction forms the benzothiazole ring through a cyclization process. The reaction is usually carried out in a solvent such as ethanol, and a base like piperidine is used as a catalyst .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation techniques can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Benzothiazole derivatives are investigated for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents.

    Industry: The compound is used in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethyl ester.

    2-Phenylbenzothiazole: Contains a phenyl group, exhibiting different biological activities.

Uniqueness

Ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can enhance its ability to penetrate biological membranes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-2-methylpropanoate

InChI

InChI=1S/C13H15NO2S/c1-4-16-12(15)13(2,3)11-14-9-7-5-6-8-10(9)17-11/h5-8H,4H2,1-3H3

InChI Key

FSBLLLYYNCJWMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.8 grams of sodium hydroxide was dissolved in 50 ml water. The solution was cooled and to this cooled solution was added 50 ml ethanol. 15 grams of 2-mercaptobenzothiazole was added and the solution diluted with 25 ml ethanol and 25 ml water. Following the addition of 17.5 grams of ethyl 2-bromoisobutyrate the mixture was stirred overnight. The reaction mixture was then concentrated in vacuo and the residue partitioned between ether and water. The ether fraction was washed, (H2O and aqueous Na2CO3) dried (MgSO4), filtered and concentrated in vacuo. This mixture was then partitioned between ether and 10% sodium hydroxide. The ether fraction was washed with 2×25 ml 10% sodium hydroxide and then brine. The ether layer was then dried (MgSO4), filtered, and concentrated to yield a solid which was shown by TLC (CHCl3 and 3% isopropanol/hexane) and 1H NMR to be the titled compound. (b) 2-methyl-2-(2-benzothiazolyl)propionic acid
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
isopropanol hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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